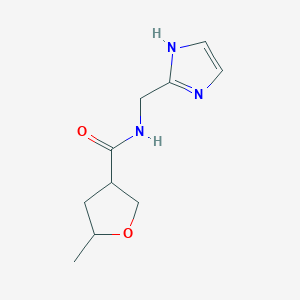![molecular formula C13H16FN B6645789 N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential applications in the field of medicine. It belongs to the family of indazole-based synthetic cannabinoids and is a structural analog of the well-known compound, AM-2201. The purpose of
Mécanisme D'action
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine exerts its effects by binding to the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. This binding leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes such as pain perception, mood, and appetite. N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine also has an inhibitory effect on the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a treatment for anxiety and depression. N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine is its high affinity for the CB1 and CB2 cannabinoid receptors, which makes it a useful tool for studying the physiological and behavioral effects of cannabinoid receptor activation. Additionally, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to be stable in various storage conditions, making it a reliable compound for use in scientific research. However, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine is a relatively new compound, and its long-term effects on humans are not yet fully understood. Furthermore, the high potency of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine may pose challenges in accurately dosing and administering the compound in animal studies.
Orientations Futures
There are several potential future directions for research on N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine. One area of interest is the development of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine-based drugs for the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the long-term effects of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine on humans, as well as its potential for abuse and addiction. Finally, there is a need for continued optimization of the synthesis method for N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine to increase yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 2-fluoro-5-iodobenzonitrile, which is then reacted with 2-aminopropan-1-ol to produce N-(2-fluorophenyl)-2-hydroxypropanamide. This intermediate is then reacted with 1-bromo-3-butyn-2-ol to produce the final product, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine. The synthesis method has been optimized over time to increase the yield and purity of the compound, making it more accessible for scientific research.
Applications De Recherche Scientifique
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has a wide range of potential applications in the field of medicine, including the treatment of chronic pain, anxiety, and depression. It has been shown to have high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of pain, mood, and appetite. Additionally, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c1-3-4-9-15-11(2)10-12-7-5-6-8-13(12)14/h1,5-8,11,15H,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTBEHWQVJAFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)


